molecular formula C15H14O6 B1246277 Gerfelin CAS No. 627545-07-7

Gerfelin

Cat. No. B1246277
M. Wt: 290.27 g/mol
InChI Key: BGSIXQHNQUBHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gerfelin is a member of the class of benzoic acids that is salicylic acid which is substituted at position 6 by a methyl group and at position 4 by a 2,3-dihydroxy-5-methylphenoxy group. It has a role as an EC 2.5.1.29 (geranylgeranyl diphosphate synthase) inhibitor and a metabolite. It is a member of benzoic acids, a member of catechols and an aromatic ether.

Scientific Research Applications

Inhibition of Geranylgeranyl Diphosphate Synthase

Gerfelin exhibits a unique mode of action by inhibiting the synthesis of geranylgeranyl diphosphate (GGPP), mediated by recombinant human GGPP synthase. This inhibition is characterized as noncompetitive against isopentenyl diphosphate and uncompetitive against farnesyl diphosphate, showcasing gerfelin's specificity towards the enzyme. The study by Zenitani et al. (2003) highlights gerfelin's potential as a biochemical tool for investigating the role of GGPP synthase in cellular processes and as a lead compound for the development of novel therapeutics targeting diseases associated with dysregulated protein prenylation (Zenitani et al., 2003).

Synthesis and Structural Studies

Further research has focused on the synthesis of gerfelin and its structural analogs to explore the structure-activity relationship (SAR) of this compound class. The synthesis of gerfelin, as reported by Islam et al. (2006), provides a foundation for generating analogs that could offer enhanced biological activity or improved pharmacokinetic properties. Such synthetic analogs could be invaluable in dissecting the molecular basis of gerfelin's inhibitory action and in the design of more potent inhibitors of GGPP synthase (Islam et al., 2006).

properties

CAS RN

627545-07-7

Product Name

Gerfelin

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoic acid

InChI

InChI=1S/C15H14O6/c1-7-3-11(17)14(18)12(4-7)21-9-5-8(2)13(15(19)20)10(16)6-9/h3-6,16-18H,1-2H3,(H,19,20)

InChI Key

BGSIXQHNQUBHAX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O

Other CAS RN

627545-07-7

synonyms

4-carboxy-5,5'-dihydroxy-3,3'-dimethyl-diphenylether
Gerfelin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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